3-Bromo-2-(3-chloro-2-methylpropyl)thiophene
Description
Properties
Molecular Formula |
C8H10BrClS |
|---|---|
Molecular Weight |
253.59 g/mol |
IUPAC Name |
3-bromo-2-(3-chloro-2-methylpropyl)thiophene |
InChI |
InChI=1S/C8H10BrClS/c1-6(5-10)4-8-7(9)2-3-11-8/h2-3,6H,4-5H2,1H3 |
InChI Key |
JWFWWHTVKMYKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CS1)Br)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(3-chloro-2-methylpropyl)thiophene typically involves the bromination and chlorination of thiophene derivatives. One common method includes the bromination of 2-(3-chloro-2-methylpropyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(3-chloro-2-methylpropyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the thiophene ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide) in an aqueous or organic solvent.
Reduction: Reducing agents (e.g., lithium aluminum hydride) in an inert solvent (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or modified thiophene derivatives.
Scientific Research Applications
3-Bromo-2-(3-chloro-2-methylpropyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(3-chloro-2-methylpropyl)thiophene depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Key Observations:
- Halogen Effects : The chloro substituent in 3-Bromo-2-(3-chloro-2-methylpropyl)thiophene increases molecular weight (vs. bromo-only analogs) and may reduce volatility. In polymers, chlorohexyl substituents yield lower molar masses compared to bromohexyl analogs due to steric and electronic differences during polymerization .
- Synthetic Efficiency : The target compound’s 30% yield reflects challenges in separation, whereas 2-acetyl-3-bromothiophene achieves 88% yield via Friedel-Crafts acylation, highlighting the impact of substituent complexity on reaction efficiency .
- Regioselectivity : Routes A and B () emphasize the advantage of using 2,3-dibromothiophene for regioselective functionalization, a feature shared with palladium-catalyzed cyclizations in benzo[b]thiophenes .
Physicochemical and Functional Properties
Halogen-Dependent Reactivity:
- Electronic Effects : Bromine’s strong electron-withdrawing nature enhances electrophilic substitution reactivity, while chlorine’s smaller size and lower polarizability may favor nucleophilic displacement. This duality in this compound could enable sequential functionalization in multi-step syntheses.
Thermal and Physical Properties:
- The bromo-only analog 2-(3-Bromo-2-methylpropyl)thiophene (MW 219.14) is liquid at room temperature, whereas the target compound (MW 239.59) likely has a higher boiling point due to increased molecular weight and chlorine’s polarity .
Biological Activity
3-Bromo-2-(3-chloro-2-methylpropyl)thiophene is an organic compound characterized by a thiophene ring, which contains a bromine atom at the 3-position and a 3-chloro-2-methylpropyl group at the 2-position. This unique structure endows it with potential biological activity, particularly in medicinal chemistry and organic synthesis.
Structural Characteristics
The compound's molecular formula allows for significant interactions with biological targets due to its halogenated structure. The presence of bromine and chlorine enhances the potential for halogen bonding , which can increase binding affinity to various biological molecules. Additionally, the thiophene ring may engage in π-π interactions with aromatic residues in proteins, potentially influencing their activity.
Preliminary Findings
Initial studies suggest that this compound exhibits promising biological activity. Its halogenated structure may facilitate interactions with enzymes and receptors, influencing their biological functions. However, comprehensive research on its specific interactions and mechanisms is still emerging.
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- Research indicates that halogenated thiophenes can enhance enzyme activity by stabilizing transition states during catalysis. This stabilization is attributed to the unique electronic properties conferred by the halogen atoms.
- Antimicrobial Activity :
- Neurotoxin Inhibition :
Comparative Analysis with Related Compounds
The following table summarizes structural similarities and differences between this compound and related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-2-(3-chloro-2-methylpropyl)thiophene | Bromine at position 4; chlorine at position 3 | Different substitution pattern affects reactivity |
| 2-Bromo-3-chlorothiophene | Bromine at position 2; chlorine at position 3 | Lacks the 3-(3-chloro-2-methylpropyl) group |
| 4-Chloro-2-(3-bromo-2-methylpropyl)thiophene | Chlorine at position 4; bromine at position 3 | Reversed positions of halogens provide different reactivity profiles |
| 2-(3-Chloro-2-methylpropyl)thiophene | Lacks the bromine atom | Simplified structure influences properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
